REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([CH:13]=[O:14])[NH:10]2)=[CH:6][CH:5]=1.[CH3:15]I>CN(C=O)C>[Br:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[C:9]([CH:13]=[O:14])[N:10]2[CH3:15])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
371 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=C(NC2=C1)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.124 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with H2O at 0° C., upon which a solid
|
Type
|
CUSTOM
|
Details
|
precipitated out of solution
|
Type
|
EXTRACTION
|
Details
|
The slurry was extracted with ethyl ether (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(N(C2=C1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 422 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 106.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |